1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-

Catalog No.
S3349818
CAS No.
108774-82-9
M.F
C18H15NO4
M. Wt
309.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-

CAS Number

108774-82-9

Product Name

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-

IUPAC Name

3,4-bis(4-methoxyphenyl)pyrrole-2,5-dione

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

InChI

InChI=1S/C18H15NO4/c1-22-13-7-3-11(4-8-13)15-16(18(21)19-17(15)20)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,19,20,21)

InChI Key

WRDXDCMVUJADCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=C(C=C3)OC

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- (CAS 108774-82-9) is a highly emissive diarylmaleimide characterized by its strong dual-state emission (DSE) and aggregation-induced emission (AIE) properties [1]. Unlike conventional planar fluorophores that suffer from aggregation-caused quenching (ACQ), its twisted, non-planar molecular conformation prevents destructive π-π stacking in the solid state [2]. The electron-donating methoxy groups induce a strong intramolecular charge transfer (ICT), shifting its emission into the orange/red spectrum. In industrial and advanced materials procurement, this compound is primarily sourced as a reactive fluorophore precursor; its unsubstituted imide nitrogen (N-H) provides a versatile anchoring site for covalent integration into polymer backbones, such as star-shaped polyfluorenes, for single-layer white organic light-emitting diodes (WLEDs) and fluorescent probes [1].

Substituting 3,4-bis(4-methoxyphenyl)maleimide with generic 3,4-diphenylmaleimide or halogenated variants (e.g., bis(4-bromophenyl)maleimide) fundamentally alters the material's optoelectronic performance and processing suitability [1]. Unsubstituted diphenylmaleimides lack the strong electron-donating moieties required to push the emission wavelength into the orange/red region, restricting them to blue/green emission and rendering them unsuitable as complementary red guests in white-light polymer systems [2]. Conversely, halogenated analogs shift the electronic profile toward electron-withdrawing behavior, altering the HOMO/LUMO levels and disrupting energy transfer dynamics. Furthermore, attempting to use pre-alkylated derivatives (e.g., N-methyl or N-butyl variants) eliminates the reactive N-H site, preventing direct covalent tethering to polymer side-chains and forcing manufacturers to rely on physical blending, which inevitably leads to phase separation and severe efficiency roll-off in OLED devices [2].

Covalent Polymer Integration vs. Physical Blending for OLED Efficiency

The reactive N-H site of 3,4-bis(4-methoxyphenyl)maleimide allows it to be covalently grafted onto the side-chains of star-shaped polyfluorene (PF) hosts, a critical advantage over physically blended systems [1]. Research demonstrates that incorporating this specific methoxy-substituted maleimide guest (at concentrations from 0.01% to 2%) into the polymer architecture suppresses the formation of linear PF aggregates [1]. Devices fabricated via solution spin-coating using this covalently tethered architecture achieve stable white electroluminescence without the severe phase separation and concentration quenching typically observed when ACQ dyes are physically mixed into the polymer matrix.

Evidence DimensionDevice stability and phase separation in single-emitting-layer WLEDs
Target Compound DataCovalently grafted bis(4-methoxyphenyl)maleimide maintains high efficiency and stable emission up to 2 mol% loading without phase separation.
Comparator Or BaselinePhysically blended ACQ fluorophores in linear polyfluorene.
Quantified DifferenceCovalent integration completely suppresses macroscopic phase separation and linear PF aggregation, enabling scalable spin-coated device fabrication.
ConditionsSingle emitting layer devices fabricated by solution spin-coating method.

Procurement of the N-H reactive monomer enables the synthesis of stable, single-component white-light polymers, eliminating the manufacturing inconsistencies of multi-component physical blends.

Optoelectronic Tuning via Methoxy Substitution

The presence of the two 4-methoxyphenyl groups on the maleimide core fundamentally shifts the emission profile compared to unsubstituted diphenylmaleimide [1]. The strong electron-donating nature of the methoxy groups enhances the donor-acceptor (D-A) push-pull interaction with the electron-deficient maleimide ring. This intramolecular charge transfer (ICT) shifts the photoluminescence into the orange-red spectrum. For instance, related methoxy-substituted diphenylfumaronitrile precursors exhibit solid-state fluorescence quantum yields up to 49%, significantly outperforming unsubstituted (19%) and brominated (32%) analogs, a property that translates directly to the maleimide derivative's high efficiency as a red-emitting guest in WLEDs [1].

Evidence DimensionSolid-state fluorescence quantum yield
Target Compound DataMethoxy-substituted derivatives exhibit strong orange-red emission with solid-state quantum yields reaching ~49% (in closely related precursors).
Comparator Or BaselineUnsubstituted diphenyl precursors (19% quantum yield, blue/green emission).
Quantified DifferenceA 2.5-fold increase in solid-state quantum yield and a significant bathochromic shift into the orange-red spectrum.
ConditionsSolid-state photoluminescence measurements at room temperature.

Buyers developing WLEDs or multiplexed fluorescent probes must select the methoxy-substituted variant to achieve the specific red/orange emission coordinates and high solid-state efficiency required for commercial displays.

Synthetic Yield and Precursor Manufacturability

The manufacturability of 3,4-bis(4-methoxyphenyl)maleimides is highly favorable for industrial scale-up compared to more sterically hindered or electronically deactivated analogs [1]. Synthesis routes utilizing Suzuki cross-coupling of 3,4-dibromomaleimides with 4-methoxyphenylboronic acid consistently achieve high isolated yields. For example, the coupling of 4-methoxyphenylboronic acid with maleimide cores in the presence of Pd(Ph3P)4 and CsF achieves yields of approximately 80% [2]. This robust reactivity ensures that the procurement of this specific compound or its immediate precursors is economically viable and reproducible, avoiding the low yields (<45%) historically associated with the one-step synthesis of halogenated analogs like bis(4-bromophenyl)maleimide [1].

Evidence DimensionIsolated synthetic yield via cross-coupling
Target Compound Data~80% yield for 4-methoxyphenyl-substituted maleimides via Suzuki coupling.
Comparator Or Baseline<45% yield for one-step synthesis of bis(4-bromophenyl)maleimide analogs.
Quantified Difference>35% absolute increase in synthetic yield, ensuring better scalability and lower impurity profiles.
ConditionsPd(Ph3P)4 catalyzed cross-coupling with CsF in standard solvent systems.

High and reproducible synthetic yields directly translate to lower procurement costs, better batch-to-batch consistency, and reliable supply chains for polymer manufacturers.

Synthesis of Single-Polymer White OLEDs (WLEDs)

The compound is ideal as a reactive orange/red fluorophore monomer for grafting onto polyfluorene (PF) backbones. Its N-H group allows for simple tethering, while its AIE properties and orange-red emission perfectly complement the blue emission of the PF host, enabling the fabrication of highly efficient, solution-processable single-layer WLEDs [1].

Development of Dual-State Emission (DSE) Biological Probes

Because it exhibits strong fluorescence in both solution and aggregated (solid) states, this compound is an excellent precursor for developing fluorescent probes for cellular imaging. It avoids the aggregation-caused quenching (ACQ) that plagues traditional dyes when they accumulate in localized cellular compartments [2].

Photochromic and Mechanofluorochromic Materials

The twisted, non-planar conformation of the bis(4-methoxyphenyl) groups makes the crystal lattice sensitive to external stimuli. It can be utilized in the procurement and design of smart materials, such as mechanofluorochromic sensors that change emission color upon physical grinding or pressure, useful for stress-sensing coatings and security inks [2].

XLogP3

2.5

Wikipedia

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-

Dates

Last modified: 07-26-2023

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